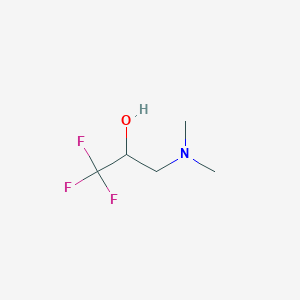

3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol

Description

Properties

IUPAC Name |

3-(dimethylamino)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c1-9(2)3-4(10)5(6,7)8/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHSCUOHGRZZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341934-77-7 | |

| Record name | 3-(dimethylamino)-1,1,1-trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-(Dimethylamino)-1,1,1-trifluoropropan-2-one with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group in 3-(dimethylamino)-1,1,1-trifluoropropan-2-ol can act as a leaving group under acidic or basic conditions, enabling substitution reactions.

Example : Treatment with thionyl chloride yields the corresponding chloro compound, which serves as a precursor in palladium-catalyzed Mizoroki-Heck reactions .

Acid-Catalyzed Rearrangements

Under superacidic conditions (e.g., HF/SbF₅), the compound forms CF₃-substituted phenonium ions , enabling unique electrophilic aromatic substitution pathways .

| Condition | Intermediate | Product | Key Observation |

|---|---|---|---|

| HF/SbF₅, −40°C | Dicationic phenonium ion | Trifluoromethylated diarylethanes | Regioselective C–C bond formation |

Mechanism : Protonation of the hydroxyl group generates a carbocation, which undergoes intramolecular cyclization to form a phenonium ion. Subsequent attack by aromatic nucleophiles yields diarylethane derivatives .

Stability and Reactivity Profile

Scientific Research Applications

Organic Synthesis

3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield different amines or alcohols.

- Substitution Reactions : The trifluoromethyl group can be substituted with other functional groups under appropriate conditions .

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties. Its unique structural features make it an attractive candidate for drug discovery. Research highlights include:

- Bioactive Compounds : Studies have explored its role as a bioactive compound in drug development, particularly in synthesizing trifluoromethylated peptidomimetics that exhibit biological activity .

- Enantiomerically Pure Compounds : The ability to synthesize enantiomerically pure derivatives opens avenues for developing pharmaceuticals with specific biological activities .

Catalysis

Research indicates that this compound can function as an organocatalyst in various reactions. Its unique properties allow it to facilitate chemical transformations efficiently, making it valuable in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol, differing primarily in substituents or fluorination patterns:

Reactivity and Stability

- Dication Formation: The phenyl-substituted analog, 3-(4-(dimethylamino)phenyl)-1,1,1-trifluoropropan-2-ol, forms stable dications (e.g., dication A) in HF/SbF₅ superacid at low temperatures. This stability arises from resonance stabilization by the dimethylamino group and the electron-withdrawing -CF₃ group .

- Comparison with Non-Fluorinated Analogs: Non-fluorinated tertiary alcohols, such as 2,2-dimethyl-3-(3-tolyl)propan-1-ol, exhibit lower thermal stability and are regulated in fragrance applications due to volatility . The -CF₃ group in the target compound reduces volatility and enhances resistance to oxidation.

Physicochemical Properties

- Thermal Stability: The trifluoromethyl group increases thermal stability. For example, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (non-fluorinated) has a flash point of 73.9°C , whereas fluorinated analogs are expected to have higher flash points due to reduced flammability.

- Solubility: Fluorinated amines generally exhibit lower water solubility compared to non-fluorinated analogs. However, the hydroxyl group in this compound improves solubility in polar solvents like ethanol .

Research Findings and Data

Stability in Superacid Media

- Dication Formation: Reaction of 3-(4-(dimethylamino)phenyl)-1,1,1-trifluoropropan-2-ol in HF/SbF₅ yields dication A, confirmed by NMR (¹H: δ 1.84 ppm for methyl groups; ¹³C: δ 119.2 ppm for CF₃) . This species remains stable up to 20°C, unlike non-fluorinated analogs .

Comparative Reactivity in Resin Systems

- Ethyl 4-(dimethylamino) benzoate (structurally distinct but functionally similar) demonstrates higher reactivity in resin cements than 2-(dimethylamino) ethyl methacrylate, attributed to better electron-donating capacity . This suggests that the position of the dimethylamino group significantly impacts reactivity.

Biological Activity

3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique trifluoromethyl group and potential biological applications. This article explores its biological activity, including enzyme inhibition, cellular uptake, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a trifluoromethyl group which enhances lipophilicity and metabolic stability, potentially influencing its biological activity. The presence of the dimethylamino group may also contribute to its pharmacological properties.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that trifluoromethyl-containing compounds can interact with various targets:

- Glycogen Synthase Kinase-3 (GSK-3) : Compounds similar to this compound have demonstrated inhibitory effects on GSK-3, a critical enzyme involved in several signaling pathways related to neurodegenerative diseases such as Alzheimer's disease .

Cellular Uptake and Effects

The ability of this compound to penetrate cellular membranes is crucial for its efficacy as a therapeutic agent. Investigations into the cellular uptake of related compounds have shown promising results:

- Microtubule Stabilization : Compounds that stabilize microtubules are being studied for their potential in treating neurodegenerative diseases. For instance, this compound may exhibit similar properties as other microtubule-stabilizing agents .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of compounds structurally related to this compound. Results indicated that these compounds could enhance microtubule stability and reduce cytotoxicity in neuronal cell lines. The increase in acetylated α-tubulin levels suggested a significant enhancement in microtubule stability compared to control groups .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on various cancer cell lines to assess the safety profile of related compounds. The results demonstrated minimal cytotoxic effects even at high concentrations (up to 10 µM), indicating a favorable safety profile for potential therapeutic applications .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol, and how are intermediates characterized?

- Methodology : The compound can be synthesized via treatment of precursor alcohols in superacid media (e.g., HF/SbF5). For example, 3-(4-(dimethylamino)phenyl)-1,1,1-trifluoropropan-2-ol undergoes clean conversion to a dicationic species under these conditions. Key intermediates are identified using and NMR spectroscopy. For instance, methyl groups in the ammonium ion appear as a doublet at 1.84 ppm, while protonation of the hydroxyl group is confirmed by a doublet at 9.72 ppm .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Structural validation relies on spectroscopic techniques:

- NMR : Distinct peaks for trifluoromethyl groups ( ppm in ) and hydroxyl protonation signals.

- Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., 231.22 g/mol for related derivatives) .

Q. What safety protocols are recommended for handling fluorinated amino alcohols like this compound?

- Guidelines :

- Inhalation exposure : Immediately move to fresh air; administer artificial respiration if breathing is irregular.

- Skin contact : Wash thoroughly with water and remove contaminated clothing.

- Waste disposal : Segregate chemical waste and consult institutional EHS guidelines for fluorinated compounds .

Advanced Research Questions

Q. How do reaction conditions influence the stability of intermediates derived from this compound?

- Mechanistic insight : In superacid media (HF/SbF5), the compound forms a stable dicationic species (up to 20°C), confirmed by NMR. Stability is attributed to resonance stabilization from the dimethylamino group and protonation of the hydroxyl moiety. Contrastingly, in non-acidic conditions, such intermediates may decompose or rearrange .

Q. What role does this compound play in modulating protein-lipid interactions, as seen in CETP inhibition studies?

- Biochemical relevance : Structurally related trifluoropropanol derivatives inhibit cholesteryl ester transfer protein (CETP) by blocking its lipid tunnel. Crystallographic studies show that polar interactions between the trifluoromethyl group and CETP’s binding site are critical for inhibitory activity .

Q. How can data contradictions regarding the reactivity of fluorinated alcohols in superacid systems be resolved?

- Analytical strategy :

- Comparative NMR : Contrast spectra of intermediates under varying acid strengths (e.g., HF/SbF5 vs. weaker acids).

- Computational modeling : Density Functional Theory (DFT) calculations to assess the stability of dicationic vs. phenonium ion intermediates. For example, the absence of phenonium ion signals in certain conditions may arise from preferential dication stabilization .

Methodological Considerations

Q. What analytical techniques are critical for studying the electronic effects of the trifluoromethyl group in this compound?

- Techniques :

- NMR : To track fluorine environments and electronic perturbations.

- X-ray crystallography : For resolving spatial arrangements of the trifluoromethyl and dimethylamino groups in solid-state structures (e.g., CETP inhibitor co-crystals) .

Q. How can researchers optimize the synthesis of analogs with enhanced biochemical activity?

- Design principles :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.